molecular formula C10H13ClN2 B3047579 4-Amino-4-phenylbutanenitrile hydrochloride CAS No. 1423029-42-8

4-Amino-4-phenylbutanenitrile hydrochloride

Cat. No. B3047579
CAS RN: 1423029-42-8
M. Wt: 196.67
InChI Key: GDSIKCDGBWGOLA-UHFFFAOYSA-N
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Description

4-Amino-4-phenylbutanenitrile hydrochloride, also known as APBN HCl, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a white crystalline powder that is soluble in water and ethanol. It is a nitrile derivative that has been synthesized through various methods.

Scientific Research Applications

Synthesis and Structural Analysis

4-Amino-4-phenylbutanenitrile hydrochloride has been explored for its potential in synthesizing various pharmacologically active substances. Its structure, comprising amino and carboxy terminal groups, allows for the synthesis of tetrazole-containing derivatives, indicating its versatility in chemical reactions. The hydrolysis of related compounds has been utilized to produce a series of disubstituted aminobutyric acids, highlighting the compound's relevance in generating substances with potential pharmacological applications (Vasil'eva et al., 2016) (Putis et al., 2008).

Pharmaceutical and Neurological Applications

The compound has also been utilized as an intermediate in synthesizing therapeutics for neurological disorders such as Parkinson’s and Alzheimer’s diseases. Its derivative, 4-amino-3-phenylbutanoic acid, has been linked to nootropic and myorelaxant properties, suggesting its significance in developing neurological disorder therapeutics. The stability of 4-Amino-4-phenylbutanenitrile hydrochloride at room temperature further enhances its applicability in pharmaceutical contexts (Capon et al., 2020) (Nesterkina et al., 2022).

properties

IUPAC Name

4-amino-4-phenylbutanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c11-8-4-7-10(12)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSIKCDGBWGOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-phenylbutanenitrile hydrochloride

CAS RN

1423029-42-8
Record name Benzenebutanenitrile, γ-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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